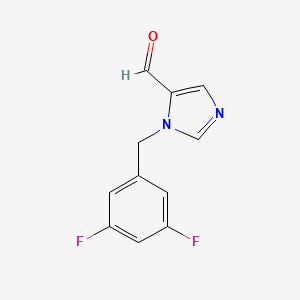

1-(3,5-difluorobenzyl)-1H-imidazole-5-carbaldehyde

Description

Properties

IUPAC Name |

3-[(3,5-difluorophenyl)methyl]imidazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2N2O/c12-9-1-8(2-10(13)3-9)5-15-7-14-4-11(15)6-16/h1-4,6-7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQCLHTYHIHMJNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)CN2C=NC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3,5-Difluorobenzyl)-1H-imidazole-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. The imidazole ring and the presence of a difluorobenzyl group suggest that this compound may interact with various biological targets, leading to diverse pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes:

- Imidazole ring: A five-membered aromatic ring containing two nitrogen atoms.

- Difluorobenzyl group: A benzyl moiety substituted with two fluorine atoms at the 3 and 5 positions.

- Aldehyde functional group: Contributes to the reactivity and potential interactions with biological targets.

The mechanisms through which this compound exerts its biological effects can include:

- Enzyme Inhibition: The compound has been investigated for its ability to inhibit specific enzymes, potentially affecting metabolic pathways.

- Receptor Binding: It may act as a ligand for various receptors, modulating cellular responses.

- Covalent Interactions: The aldehyde group can form covalent bonds with nucleophilic sites on proteins, influencing their activity.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.

Anticancer Potential

Imidazole derivatives are known for their anticancer properties. Studies have demonstrated that certain analogs can inhibit tumor cell growth by interfering with cell cycle progression or inducing apoptosis. The specific activity of this compound in cancer models remains to be fully elucidated but shows promise based on related compounds.

Antiviral Activity

Compounds similar in structure have been evaluated for antiviral properties, particularly against viruses such as SARS-CoV. The ability to inhibit viral proteases is a key mechanism through which these compounds exert their effects.

Research Findings and Case Studies

Scientific Research Applications

Antiviral Properties

Recent studies have indicated that imidazole derivatives, including 1-(3,5-difluorobenzyl)-1H-imidazole-5-carbaldehyde, exhibit significant antiviral activity. For instance, compounds with similar structures have shown efficacy against the papain-like protease (PLpro) of SARS-CoV, highlighting their potential as antiviral agents. The binding affinities of these compounds suggest that modifications at the benzyl position can enhance their potency against viral targets .

Antimicrobial Effects

Imidazole derivatives are also known for their antimicrobial properties. Research indicates that compounds bearing the imidazole ring can demonstrate antibacterial activity comparable to established antibiotics. The specific structure of this compound may contribute to its effectiveness against various bacterial strains .

Anti-inflammatory Activity

There is a growing interest in the anti-inflammatory potential of imidazole derivatives. Compounds with similar frameworks have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. This inhibition suggests that this compound could be explored as a candidate for developing new anti-inflammatory drugs .

Synthetic Methodologies

Synthesis Routes

The synthesis of this compound can be achieved through various synthetic routes. One common method involves the reaction of 3,5-difluorobenzyl bromide with imidazole derivatives under basic conditions. This approach allows for the introduction of the aldehyde functional group at the 5-position of the imidazole ring. The versatility of this synthetic pathway enables the creation of a library of related compounds for further biological evaluation .

Therapeutic Potential

Drug Development

The unique properties of this compound make it a promising candidate for drug development. Its ability to inhibit viral proteases suggests potential applications in treating viral infections such as COVID-19. Additionally, its antimicrobial and anti-inflammatory activities position it as a versatile lead compound for further optimization and therapeutic application .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Impact on Physicochemical Properties

- Melting Points: Benzoimidazole carbaldehydes with methoxy substituents (e.g., 9c, 9d) exhibit melting points between 198–232°C, likely due to hydrogen bonding from polar methoxy groups .

Reactivity :

The carbaldehyde group in the target compound is poised for reactions such as Schiff base formation, similar to derivatives in . However, the electron-withdrawing fluorine atoms may increase the electrophilicity of the aldehyde, enhancing its reactivity compared to methoxy-substituted analogs .

Research Findings and Implications

- Structural Optimization :

The target compound’s difluorobenzyl-carbaldehyde scaffold offers a balance of reactivity and lipophilicity, making it a promising candidate for further derivatization. - Gaps in Data : Direct biological data (e.g., IC₅₀ values, solubility) for the target compound are absent in the provided evidence. Future studies should prioritize these metrics to contextualize its utility relative to analogs.

Preparation Methods

N-Benzylation of Imidazole

The initial step involves the nucleophilic substitution of imidazole nitrogen with 3,5-difluorobenzyl chloride or bromide to yield 1-(3,5-difluorobenzyl)imidazole. This reaction typically proceeds under basic conditions (e.g., potassium carbonate or sodium hydride) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures (50–100 °C). The reaction affords the N-benzylated imidazole intermediate in good yields.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting materials | Imidazole, 3,5-difluorobenzyl chloride | Halide can be chloride or bromide |

| Base | K2CO3, NaH | To deprotonate imidazole nitrogen |

| Solvent | DMF, DMSO | Polar aprotic solvents preferred |

| Temperature | 50–100 °C | Reflux or controlled heating |

| Reaction time | 4–24 hours | Depends on scale and conditions |

| Yield | 70–90% | Purification by column chromatography |

Directed Lithiation and Formylation at the 5-Position

The key step to introduce the formyl group at the 5-position of the imidazole ring involves lithiation followed by quenching with a formylating agent such as N,N-dimethylformamide (DMF).

- Lithiation : Treatment of the N-benzylated imidazole with a strong base such as butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures (-78 °C) generates the 5-lithiated intermediate.

- Formylation : Subsequent quenching with DMF introduces the aldehyde functionality at the 5-position.

This lithiation/formylation sequence requires careful control of reaction conditions to avoid side reactions such as lithiation at the 2-position or transmetallation equilibria.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Base | n-BuLi, LDA | Strong, non-nucleophilic bases |

| Solvent | Anhydrous diethyl ether or THF | Dry and oxygen-free |

| Temperature | -78 °C | To maintain regioselectivity |

| Quenching agent | N,N-Dimethylformamide (DMF) | Formylating reagent |

| Reaction time | 30 min to 1 hour | Time for lithiation and quenching |

| Yield | 50–70% (isolated) | Purification by chromatography |

Alternative Approaches and Protecting Groups

To improve regioselectivity and yield, protecting groups on the imidazole ring or halogen substituents can be used to block undesired lithiation sites. For example:

- Bromine or chlorine atoms at the 2-position can prevent lithiation there, favoring lithiation at the 5-position.

- The use of 1-protected imidazoles (e.g., 1-(3,4-dimethoxybenzyl)) has been reported to influence lithiation regioselectivity.

However, these approaches may complicate the synthesis by requiring additional steps for protection and deprotection.

Research Findings and Analysis

A detailed study by Iddon et al. (1995) on the synthesis of imidazole-5-carbaldehydes revealed the complexity of lithiation reactions on substituted imidazoles. Key findings include:

- The lithiation of 1-protected 4,5-dibromoimidazoles with n-BuLi at -78 °C followed by quenching with DMF yields predominantly 4-bromoimidazole-5-carbaldehydes.

- Transmetallation equilibria between 5-lithiated and 2-lithiated imidazole species can complicate regioselectivity.

- Protecting the 2-position with halogens (e.g., chlorine) can inhibit unwanted lithiation and improve selectivity for the 5-position.

- Attempts to quench Grignard intermediates for formylation were less successful compared to lithiation methods.

- The presence of electron-withdrawing fluorine substituents on the benzyl group can influence the reactivity and stability of intermediates.

These findings emphasize the importance of controlling lithiation conditions and the choice of protecting groups to achieve high regioselectivity and yield in the preparation of 1-(3,5-difluorobenzyl)-1H-imidazole-5-carbaldehyde.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| N-Benzylation | Imidazole + 3,5-difluorobenzyl chloride, K2CO3, DMF, 80 °C, 12 h | Formation of N-(3,5-difluorobenzyl)imidazole (70–90% yield) |

| Directed Lithiation | n-BuLi or LDA, Et2O or THF, -78 °C, 30 min | Generation of 5-lithiated intermediate |

| Formylation | Quench with DMF at -78 °C | Introduction of aldehyde at 5-position (50–70% yield) |

| Use of Protecting Groups | Halogen substitution at C-2 | Improved regioselectivity, but additional steps required |

| Purification | Column chromatography | Isolation of pure this compound |

Q & A

Q. What are the standard synthetic routes for 1-(3,5-difluorobenzyl)-1H-imidazole-5-carbaldehyde, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves condensation of 3,5-difluorobenzylamine with a pre-functionalized imidazole-carbaldehyde precursor. A common approach is oxidative dehydrogenation using MnO₂ in dichloromethane (DCM), yielding aldehydes from alcohol intermediates (85% yield under optimized conditions) . For substituted imidazoles, base-promoted cyclization of amidines with ketones (e.g., K₂CO₃ in DMF at 80°C) is effective, as demonstrated for spiro-fused imidazolones . Optimization includes solvent selection (polar aprotic solvents enhance reactivity) and catalyst screening (e.g., transition-metal-free conditions for greener synthesis).

Q. How is the compound characterized to confirm its structure and purity?

Methodological Answer:

Q. What solvents and storage conditions are recommended for this compound?

Methodological Answer: The compound is hygroscopic and light-sensitive. Store at –20°C in amber vials under inert gas (N₂/Ar). Use anhydrous DCM or DMSO for dissolution. Avoid protic solvents (e.g., MeOH, H₂O) to prevent aldehyde hydration or imidazole ring degradation .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in spectroscopic characterization?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) provides unambiguous structural confirmation. For example, weak C–H⋯O/S interactions (3.19–3.52 Å) and torsional angles (e.g., C41–C4–C5–C51 = 1.4°) clarify substituent orientation . Use SHELX software for refinement: integrate SHELXD (structure solution) and SHELXL (least-squares refinement) to model disorder or twinning . Discrepancies between NMR and MS data (e.g., unexpected adducts) are resolved via SCXRD-validated bond lengths/angles .

Q. What strategies are effective for designing derivatives to study structure-activity relationships (SAR)?

Methodological Answer:

- Core Modifications: Replace the difluorobenzyl group with electron-withdrawing (e.g., –CF₃) or donating (e.g., –OCH₃) groups to probe electronic effects .

- Functionalization: Introduce triazole or thiazole moieties via click chemistry (CuAAC) or Suzuki coupling to enhance bioactivity .

- Computational Screening: Use DFT (e.g., Gaussian) to predict reactivity or docking (AutoDock Vina) to assess binding to targets (e.g., enzymes in ’s triazole-thiazole derivatives) .

Q. How can reaction pathways be analyzed to mitigate byproduct formation?

Methodological Answer:

- Mechanistic Probes: Use deuterated solvents (e.g., D₂O) or trapping agents (e.g., TEMPO) to identify radical intermediates.

- HPLC-MS Monitoring: Track intermediates (e.g., imine formation in ’s MnO₂-mediated oxidation).

- Byproduct Isolation: Chromatographically separate side products (e.g., over-oxidized imidazoles) and characterize via SCXRD/NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.